

Crystallographic Structure of Na₂PbO₃

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Compound Focus: Sodium plumbate

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Na₂PbO₃ crystallizes in a **monoclinic** crystal system with the **C2/c space group**. Its structure is three-dimensional and is described as "Caswellsilverite-like," built primarily from NaO₆ and PbO₆ octahedra that share corners and edges [1].

The table below breaks down the key structural components:

Structural Component	Description
Crystal System	Monoclinic [1]
Space Group	C2/c [1]
Structure Type	Caswellsilverite-like, 3D framework [1]
Key Building Units	NaO ₆ octahedra and PbO ₆ octahedra [1]

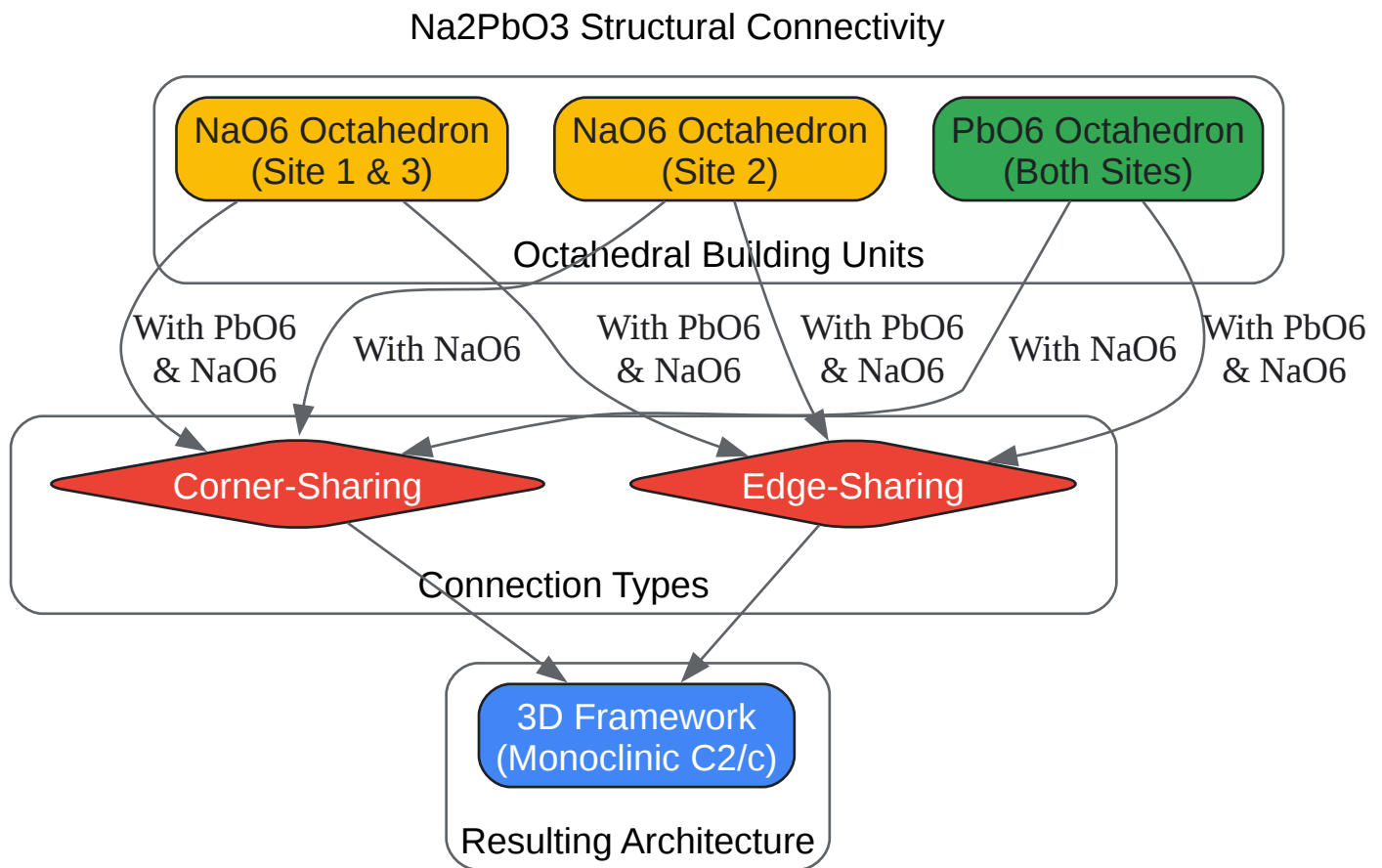
Atomic Sites and Coordination Geometries

The structure features three distinct sodium sites and two lead sites, all in octahedral coordination with oxygen. The following table summarizes the quantitative bond length data for these sites [1].

Atom Site	Coordination	Bond Lengths (Å)	Structural Role
Na1 (Site 1)	6 x O ²⁻ (Octahedral)	2.40 - 2.58 Å	Shares corners with 2 NaO ₆ & 4 PbO ₆ ; edges with 4 PbO ₆ & 8 NaO ₆ .
Na1 (Site 2)	6 x O ²⁻ (Octahedral)	2.44 Å (all bonds)	Shares corners with 6 NaO ₆ ; edges with 6 NaO ₆ & 6 PbO ₆ .
Na1 (Site 3)	6 x O ²⁻ (Octahedral)	2.37 Å (2 shorter), 2.55 Å (4 longer)	Shares corners with 2 NaO ₆ & 4 PbO ₆ ; edges with 4 PbO ₆ & 8 NaO ₆ .
Pb4+ (Site 1)	6 x O ²⁻ (Octahedral)	2.24 Å (4 shorter), 2.25 Å (2 longer)	Shares corners with 6 NaO ₆ ; edges with 3 PbO ₆ & 9 NaO ₆ .
Pb4+ (Site 2)	6 x O ²⁻ (Octahedral)	2.24 Å (4 shorter), 2.25 Å (2 longer)	Shares corners with 6 NaO ₆ ; edges with 3 PbO ₆ & 9 NaO ₆ .

Structural Connectivity Diagram

The diagram below illustrates how the different octahedra connect to form the three-dimensional structure of Na₂PbO₃.



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Diagram of octahedral connections in Na₂PbO₃ leading to its 3D framework.

Information Gaps and Further Research

The search results do not contain the **experimental protocols** for synthesizing or characterizing Na₂PbO₃, nor any "signaling pathways" relevant to this inorganic crystal. To find detailed procedures, I suggest you:

- **Consult specialized databases** such as the ICSD (Inorganic Crystal Structure Database) using the material's identifier (**mp-1210368** [1]).
- **Search for full-text articles** in scientific journals that focus on the solid-state synthesis or crystal growth of similar ternary oxides.
- **Review methodological papers** on techniques like X-ray diffraction (XRD) and Rietveld refinement, which were used to determine this structure [2].

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References

1. Materials Data on Na₂PbO₃ by Materials Project [osti.gov]
2. Understanding the Hydrothermal Formation of NaNbO₃ [pmc.ncbi.nlm.nih.gov]

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